molecular formula C11H12O2 B15204998 6-Phenyldihydro-2H-pyran-3(4H)-one

6-Phenyldihydro-2H-pyran-3(4H)-one

Cat. No.: B15204998
M. Wt: 176.21 g/mol
InChI Key: XTLBMAWINLQIAX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyldihydro-2H-pyran-3(4H)-one can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde with dihydropyran in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the pyran ring.

Another method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence. This method allows for the efficient formation of cyclic enol ethers, including this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Phenyldihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones, while reduction may produce phenyl-substituted alcohols.

Scientific Research Applications

6-Phenyldihydro-2H-pyran-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenyldihydro-2H-pyran-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler pyran derivative without the phenyl group.

    2,3-Dihydro-4H-pyran: Another pyran derivative with different substitution patterns.

    Dihydropyran: A general term for pyran derivatives with hydrogenation.

Uniqueness

6-Phenyldihydro-2H-pyran-3(4H)-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-phenyloxan-3-one

InChI

InChI=1S/C11H12O2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

XTLBMAWINLQIAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)COC1C2=CC=CC=C2

Origin of Product

United States

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